19R-hydroxy-PGA2

Pulmonary circulation Vasodilator activity Cat blood pressure assay

19R-hydroxy-PGA2 (19(R)-hydroxy Prostaglandin A2, CAS 52087-58-8) is a cyclopentenone prostaglandin belonging to the prostanoid class of eicosanoids. It is structurally characterized by a hydroxyl group at the C-19 position in the R-configuration and is endogenously found in human seminal plasma as a non-enzymatic dehydration metabolite of 19(R)-hydroxy PGE2.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B127567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19R-hydroxy-PGA2
Synonyms19(R)-hydroxy PGA2
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1
InChIKeyRXYQCXVUMLSFHM-HCLDBPGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19R-hydroxy-PGA2 for Research Procurement: Cyclopentenone Prostaglandin Specifications and Key Comparators


19R-hydroxy-PGA2 (19(R)-hydroxy Prostaglandin A2, CAS 52087-58-8) is a cyclopentenone prostaglandin belonging to the prostanoid class of eicosanoids. It is structurally characterized by a hydroxyl group at the C-19 position in the R-configuration [1] and is endogenously found in human seminal plasma as a non-enzymatic dehydration metabolite of 19(R)-hydroxy PGE2 [2]. The compound contains the α,β-unsaturated cyclopentenone ring characteristic of the PGA series, which confers electrophilic reactivity toward cellular nucleophiles [3]. Its molecular formula is C20H30O5, with a molecular weight of 350.45 g/mol and four defined stereocenters that are critical to its biological function [1].

19R-hydroxy-PGA2 Procurement: Why PGA2 and Other Cyclopentenone Prostaglandins Cannot Substitute


19R-hydroxy-PGA2 cannot be generically substituted by PGA2, 15d-PGJ2, or PGA1 due to critical differences in pulmonary vascular handling, smooth muscle selectivity, and endogenous metabolic origin. The 19R-hydroxyl group confers distinct pulmonary passage characteristics: whereas PGA series compounds as a class show minimal pulmonary inactivation compared to PGE compounds, 19R-hydroxy-PGA2 originates from a distinct metabolic pathway (non-enzymatic dehydration of 19(R)-hydroxy PGE2) that separates its endogenous production from that of PGA2 [1]. Furthermore, unlike 15d-PGJ2 which activates PPARγ with EC50 values in the low micromolar range [2], 19R-hydroxy-PGA2 exhibits tissue-specific relaxant activity on uterine myometrium [3], a property not uniformly shared across the cyclopentenone prostaglandin class. These differences render generic substitution scientifically invalid for experiments requiring specific endogenous metabolite profiling, tissue-selective pharmacology, or studies on pulmonary vascular inactivation kinetics.

19R-hydroxy-PGA2 Quantitative Differentiation: Head-to-Head Comparative Evidence vs. Analogs


Pulmonary Vascular Inactivation: 19R-hydroxy-PGA2 vs. PGA1, PGA2, and PGE1

19R-hydroxy-PGA2 (as 19-hydroxy A1) exhibits minimal loss of vasodilator activity upon a single pulmonary passage in the cat and dog, a property shared with PGA1 and PGA2 but in stark contrast to PGE1, which undergoes substantial inactivation [1]. In the hepatic portal circulation of the cat, however, PGA1 and PGA2 undergo substantial loss of vasodilator activity [1], whereas the hepatic inactivation profile of 19-hydroxy A1 was not fully characterized in this study, suggesting potential differences in hepatic metabolic handling among A-series prostaglandins that warrant procurement of the specific compound for vascular bed studies.

Pulmonary circulation Vasodilator activity Cat blood pressure assay Smooth muscle pharmacology

Smooth Muscle Activity Profile: PGA1, PGA2, and 19-hydroxy A1 vs. PGE1

PGA1, PGA2, and 19-hydroxy A1 exhibit qualitatively similar actions to PGE1 on smooth muscle preparations but demonstrate a distinct tissue selectivity profile: they have little activity on gastrointestinal, respiratory, and reproductive smooth muscle, yet act as potent depressors of systemic arterial blood pressure in the dog, cat, and rabbit [1]. This tissue-selective depressor action distinguishes the A-series prostaglandins from the broader smooth muscle effects of PGE1, and the specific inclusion of 19-hydroxy A1 in this comparative analysis establishes its shared class pharmacology with PGA1 and PGA2.

Gastrointestinal smooth muscle Reproductive smooth muscle Vascular smooth muscle Blood pressure regulation

Uterine Myometrium Relaxant Activity of 19R-hydroxy-PGA2

19-Hydroxy-prostaglandin A2 exhibits specific relaxant activity on uterine myometrium [1], a property that is not uniformly reported across all cyclopentenone prostaglandins. While PGA2 and 15d-PGJ2 have been extensively studied for anti-inflammatory and PPARγ-mediated effects [2], the uterine relaxant activity of 19R-hydroxy-PGA2 represents a tissue-specific functional readout that distinguishes this compound from other cyclopentenone prostaglandins whose uterine effects have not been comparably documented.

Uterine smooth muscle Reproductive pharmacology Myometrial relaxation

Endogenous Origin and Metabolic Pathway Differentiation from PGA2

19R-hydroxy-PGA2 is endogenously produced via non-enzymatic dehydration of 19(R)-hydroxy PGE2, both of which are found in human seminal plasma [1]. In contrast, PGA2 is formed by dehydration of PGE2 [2]. This distinct metabolic origin means that 19R-hydroxy-PGA2 is not simply a minor variant but represents a distinct endogenous chemical entity with its own precursor-product relationship. For studies involving endogenous prostaglandin profiling, biomarker discovery, or investigation of non-enzymatic dehydration pathways, 19R-hydroxy-PGA2 cannot be substituted by PGA2, which arises from a different precursor (PGE2 rather than 19(R)-hydroxy PGE2).

Endogenous metabolite Seminal plasma biochemistry Non-enzymatic dehydration 19(R)-hydroxy PGE2

Stereochemical Configuration: 19R vs. 19S Hydroxyl Differentiation

19R-hydroxy-PGA2 possesses four defined stereocenters including the 19R-configuration at C-19 . The stereochemical configuration of hydroxyl groups in prostaglandins is known to critically influence receptor binding affinity and biological activity. While direct comparative binding data for 19R-hydroxy-PGA2 vs. its 19S epimer are not available in the current literature, the documented stereospecificity of prostaglandin receptor interactions generally precludes substitution of the 19R epimer with racemic mixtures or the 19S configuration for studies requiring defined stereochemistry.

Stereochemistry Structure-activity relationship 19R-configuration Enantioselectivity

Storage Stability and Handling Specifications for Research Procurement

19R-hydroxy-PGA2 is typically supplied as a solution in ethanol and requires storage at -20°C with shipping on dry ice to maintain compound integrity . This handling profile is consistent with other prostaglandins, which are susceptible to degradation via dehydration, oxidation, or isomerization at ambient temperatures. The specific storage requirement of -20°C with ethanol as the solvent vehicle distinguishes 19R-hydroxy-PGA2 from more stable cyclopentenone analogs such as 15d-PGJ2, which may exhibit different degradation kinetics due to structural differences in the side chain and ring system.

Storage conditions -20°C stability Ethanol solution Dry ice shipping

19R-hydroxy-PGA2 Optimal Research Applications: Evidence-Driven Experimental Scenarios


Pulmonary and Systemic Vascular Pharmacology Studies

Based on the differential pulmonary inactivation profile established by Horton et al. (1969), 19R-hydroxy-PGA2 is optimally deployed in experimental systems investigating pulmonary vascular handling of eicosanoids or requiring sustained systemic vasodilator activity after pulmonary passage [1]. Unlike PGE1, which undergoes substantial pulmonary inactivation, 19R-hydroxy-PGA2 retains vasodilator activity through the pulmonary circulation, making it a suitable tool compound for studying systemic vascular effects of prostaglandins following pulmonary administration or endogenous release.

Endogenous Seminal Plasma Metabolite Profiling and Biomarker Discovery

19R-hydroxy-PGA2 is endogenously present in human seminal plasma as a non-enzymatic dehydration metabolite of 19(R)-hydroxy PGE2 [1]. This distinct metabolic origin makes it a unique analytical target for studies involving seminal fluid biochemistry, male reproductive biomarker discovery, or investigations of non-enzymatic prostaglandin dehydration pathways in biological fluids. Procurement of authentic 19R-hydroxy-PGA2 reference material is essential for LC-MS/MS method development and quantitative analysis in these applications.

Uterine Smooth Muscle Physiology and Reproductive Pharmacology

With documented relaxant activity on uterine myometrium [1], 19R-hydroxy-PGA2 is a relevant tool compound for investigators studying uterine contractility, parturition mechanisms, or reproductive smooth muscle pharmacology. While other cyclopentenone prostaglandins (e.g., 15d-PGJ2) are primarily characterized for anti-inflammatory and metabolic effects, the specific documentation of uterine relaxant activity for 19R-hydroxy-PGA2 positions it as a targeted research reagent for reproductive tissue studies.

Cyclopentenone Prostaglandin Structure-Activity Relationship (SAR) Studies

The 19R stereochemical configuration and the cyclopentenone ring structure of 19R-hydroxy-PGA2 provide a defined molecular scaffold for SAR investigations comparing prostaglandin analogs with varying hydroxylation patterns and stereochemistry [1]. Researchers investigating how C-19 hydroxylation and stereochemistry modulate biological activity, receptor binding, or metabolic stability in the PGA series require the authentic 19R epimer to establish baseline structure-activity relationships.

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